molecular formula C8H9ClN2O2 B1349058 2-(4-Chlorophenoxy)acetohydrazide CAS No. 2381-75-1

2-(4-Chlorophenoxy)acetohydrazide

Cat. No.: B1349058
CAS No.: 2381-75-1
M. Wt: 200.62 g/mol
InChI Key: KFEHAYRYAXSMBJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound consists of a chlorophenyl group attached to an acetohydrazide moiety, making it a versatile intermediate in organic synthesis .

Scientific Research Applications

2-(4-Chlorophenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds smoothly, yielding the desired product with good purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEHAYRYAXSMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178524
Record name Acetic acid, (4-chlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-75-1
Record name Acetic acid, (4-chlorophenoxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-chlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenoxy)acetohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-(4-Chlorophenoxy)acetohydrazide?

A1: this compound has the molecular formula C8H9ClN2O2. [, ] While the exact molecular weight is not specified in the provided abstracts, it can be calculated based on the molecular formula. Spectroscopic data, including IR, 1H-NMR, and EI-MS, has been used to confirm the structure of this compound and its derivatives. [] The crystal structure reveals that the chlorophenyl and C—C(=O)—N groups are planar and inclined at an angle of 14.93° to each other. []

Q2: What are the potential applications of this compound and its derivatives?

A2: Research suggests that this compound serves as a valuable building block in synthesizing various heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety. [, ] These derivatives demonstrate promising biological activities, including:

  • Antibacterial agents: Exhibiting activity against both Gram-negative and Gram-positive bacteria, with some derivatives showing significant potency compared to standard antibiotics like ciprofloxacin. []
  • α-Chymotrypsin enzyme inhibitors: Demonstrating moderate inhibitory activity against α-chymotrypsin, suggesting potential applications in related therapeutic areas. []
  • Pesticides: Derivatives of this compound, particularly N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, have been identified as potential pesticides. []

Q3: What analytical techniques are employed to characterize and study this compound and its derivatives?

A3: Various analytical techniques are used to characterize this compound and its derivatives, including:

  • Spectroscopic methods: IR, 1H-NMR, and EI-MS have been used to confirm the structure and identify characteristic functional groups. []
  • X-ray powder diffraction: This technique has been applied to characterize the crystal structure and powder diffraction patterns of this compound and its derivatives. [, ]
  • Computational methods: Molecular docking simulations have been employed to understand the binding interactions of synthesized derivatives with target proteins like α-chymotrypsin. []

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